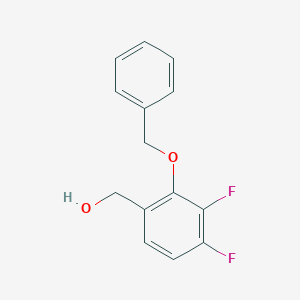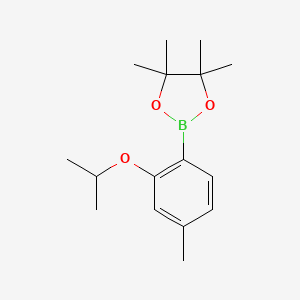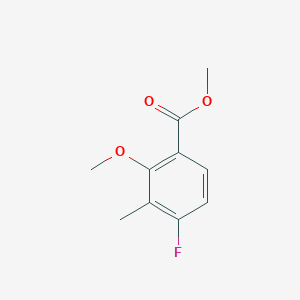
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzene derivative that contains a bromo, methoxymethoxy, and trifluoromethyl group attached to the benzene ring. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromo, methoxymethoxy, and trifluoromethyl groups onto a benzene ring in separate steps. Each of these steps would require different reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring core, with the bromo, methoxymethoxy, and trifluoromethyl groups extending from the ring. The exact spatial arrangement of these groups would depend on which carbons of the benzene ring they are attached to .Chemical Reactions Analysis
The bromo group is a good leaving group, so it could be replaced by nucleophiles in substitution reactions. The trifluoromethyl group is electron-withdrawing, which could activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and electronegativity, while the bromo group could make it more reactive .Applications De Recherche Scientifique
Relay Propagation of Crowding
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, along with similar compounds, demonstrates the effect of steric pressure in chemical reactions, specifically in the context of relay propagation of crowding. The steric pressure is influenced by the presence of groups like trifluoromethyl, and their position relative to other substituents, such as bromine or methoxy groups. This understanding is crucial in the field of organic chemistry for predicting reaction outcomes based on molecular structure (Schlosser et al., 2006).
Organometallic Synthesis
This compound serves as a versatile starting material in organometallic synthesis. By undergoing various reactions, it can be transformed into different organometallic intermediates, which are valuable in synthesizing other complex molecules (Porwisiak & Schlosser, 1996).
Synthesis of Isoindoles
It's utilized in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This process involves a two-step synthesis, where compounds similar to 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene react with nitriles, followed by acid-catalyzed cyclization, demonstrating its role in the synthesis of heterocyclic compounds (Kuroda & Kobayashi, 2015).
Molecular Electronics
This compound is utilized as a precursor in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. These materials are significant for developing advanced electronic components, indicating its role in the intersection of organic chemistry and electronics (Stuhr-Hansen et al., 2005).
Steric Protection and Halogenation
In addition to its applications in synthesis and electronics, this compound is also relevant in studies related to steric protection, where its bulky substituents influence reaction outcomes. It's also involved in halogenation studies, offering insights into how halogen substituents affect molecular interactions and structure (Yoshifuji et al., 1993).
Mécanisme D'action
Without specific context, it’s hard to define a ‘mechanism of action’ for this compound. If it were a drug, the mechanism of action would refer to how it interacts with biological targets in the body. As a chemical reagent, its ‘mechanism of action’ could refer to how it reacts with other compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHFFIVRMJGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














